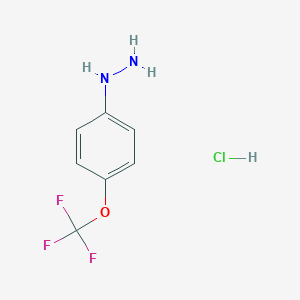

4-(Trifluoromethoxy)phenylhydrazine hydrochloride

Description

Properties

IUPAC Name |

[4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXZVSQCMVKMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380478 | |

| Record name | 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133115-72-7 | |

| Record name | 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

CAS Number: 133115-72-7

This technical guide provides an in-depth overview of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, a key organic building block utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering comprehensive data on its properties, a detailed experimental protocol for its synthesis, and essential safety information.

Chemical Properties and Data

This compound is a white to pale brown crystalline powder.[2] The trifluoromethoxy group significantly influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate.[1]

| Property | Value | Citations |

| CAS Number | 133115-72-7 | |

| Molecular Formula | C₇H₈ClF₃N₂O | [3] |

| Molecular Weight | 228.60 g/mol | |

| Appearance | White to yellow to orange powder/crystal | |

| Melting Point | 230 °C (decomposes) | |

| Solubility | Soluble in water. | [2] |

| Purity | Typically >98.0% (by GC) | |

| InChI Key | KQXZVSQCMVKMBK-UHFFFAOYSA-N | |

| SMILES | Cl.NNC1=CC=C(OC(F)(F)F)C=C1 | |

| Storage Conditions | Room temperature, under inert gas (e.g., Argon or Nitrogen). | [2] |

| Sensitivity | Air sensitive, hygroscopic. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 4-(trifluoromethoxy)aniline followed by the reduction of the resulting diazonium salt. The following experimental protocol is an adapted procedure based on the well-established synthesis of phenylhydrazine hydrochloride, providing a reliable method for laboratory-scale preparation.[4]

Synthesis Workflow

Experimental Protocol

Materials:

-

4-(Trifluoromethoxy)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Ice

-

Water

-

Ethanol

Procedure:

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent reduction step.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10 °C during this addition.

-

A precipitate of this compound will form.

-

After the addition is complete, continue to stir the mixture for another 30 minutes.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by cold ethanol to remove any impurities.

-

Dry the product under vacuum to obtain this compound as a crystalline solid.

Note: This is an adapted protocol. Researchers should perform small-scale trials to optimize reaction conditions.

Spectroscopic Data

As of the last update, publicly available experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound are limited. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] Its primary applications are in:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer drugs.[1] The trifluoromethoxy group can enhance metabolic stability and binding affinity of the final drug molecule.

-

Agrochemicals: This compound is used in the formulation of herbicides and fungicides.[1]

-

Materials Science: It can be utilized in the synthesis of advanced polymers and coatings.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. |

| H332: Harmful if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H315: Causes skin irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H319: Causes serious eye irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| H335: May cause respiratory irritation. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

References

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a fluorinated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability, lipophilicity, and binding affinity to the molecules in which it is incorporated. Consequently, this compound is of significant interest to researchers in pharmaceutical and agrochemical development as a key intermediate in the synthesis of a wide range of bioactive molecules, including anti-cancer agents and fungicides.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound.

Chemical and Physical Properties

This compound is a white to pale brown crystalline powder.[3] It is soluble in water. The key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClF₃N₂O | |

| Molecular Weight | 228.60 g/mol | |

| Appearance | White to pale brown powder/crystals | [3][4] |

| Melting Point | 230 °C (lit.) | [1] |

| Solubility | Soluble in water | |

| CAS Number | 133115-72-7 | |

| PubChem CID | 2777328 | [5] |

| InChI Key | KQXZVSQCMVKMBK-UHFFFAOYSA-N | |

| SMILES | Cl.NNC1=CC=C(OC(F)(F)F)C=C1 |

Synthesis

A general synthetic workflow is illustrated below:

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

Disclaimer: The following is a representative protocol based on general methods for synthesizing substituted phenylhydrazines and should be adapted and optimized for specific laboratory conditions.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

-

Water

-

Ice

Procedure:

-

Diazotization: 4-(Trifluoromethoxy)aniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of a reducing agent (e.g., stannous chloride in concentrated HCl or an aqueous solution of sodium sulfite) at a controlled temperature.

-

Hydrolysis and Precipitation: After the reduction is complete, the reaction mixture may be heated to hydrolyze any intermediate sulfonates (if sodium sulfite was used). Concentrated hydrochloric acid is then added to the cooled solution to precipitate the this compound.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with a small amount of cold water or an appropriate organic solvent, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or ethanol/ether.[7]

Analytical Methods

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

Chromatographic Methods

-

Gas Chromatography (GC): GC is a suitable method for assessing the purity of the free base form of the compound. Due to the thermal lability of the hydrochloride salt, derivatization or analysis of the free base is often preferred. Purity is typically determined by area percentage.[1]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common and reliable method for determining the purity of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[8][9] Detection is usually performed using a UV detector.

Caption: A typical workflow for the HPLC analysis of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons and the hydrazine protons. The aromatic signals would likely appear as a complex multiplet due to the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group and the carbon attached to the hydrazine group having characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring, C-O-C stretching of the ether linkage, and strong C-F stretching bands associated with the trifluoromethoxy group.[10]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak corresponding to the free base, 4-(trifluoromethoxy)phenylhydrazine.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile synthetic intermediate.[1][2] The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and modulate the electronic properties of a molecule without significantly increasing its size.

Caption: The role of this compound as a key building block.

-

Pharmaceuticals: It is a key precursor for the synthesis of various heterocyclic compounds, such as indoles and pyrazoles, which form the core structures of many pharmaceutical agents. The trifluoromethoxy moiety can improve a drug candidate's pharmacokinetic profile.

-

Agrochemicals: This compound is also utilized in the development of new pesticides and herbicides. The presence of the trifluoromethoxy group can enhance the biological activity and selectivity of these agrochemicals.[2]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its favorable chemical properties, conferred in large part by the trifluoromethoxy group, make it an important tool for researchers in the fields of drug discovery and agrochemical development. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 3. chemwhat.com [chemwhat.com]

- 4. H26180.06 [thermofisher.com]

- 5. This compound | C7H8ClF3N2O | CID 2777328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]

- 10. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. This compound is a key building block in the development of novel pharmaceuticals and agrochemicals, owing to the unique properties conferred by its trifluoromethoxy group.

Molecular Structure and Properties

This compound is a salt of the organic base 4-(trifluoromethoxy)phenylhydrazine. The trifluoromethoxy (-OCF₃) group at the para-position of the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable synthon in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 133115-72-7 | [1][2] |

| Molecular Formula | C₇H₈ClF₃N₂O | [1][2] |

| Molecular Weight | 228.60 g/mol | [3][4] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 230 °C (decomposes) | [1][3] |

| Purity | ≥97% | [5] |

| SMILES | Cl.NNC1=CC=C(OC(F)(F)F)C=C1 | [2] |

| InChI Key | KQXZVSQCMVKMBK-UHFFFAOYSA-N | [2] |

Synthesis

The synthesis of this compound typically follows a two-step process starting from 4-(trifluoromethoxy)aniline. The general strategy involves the diazotization of the aniline, followed by the reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of substituted phenylhydrazine hydrochlorides.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate beaker, prepare a solution of stannous chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. A precipitate of this compound will form.

-

Continue stirring the mixture in the ice bath for 1-2 hours.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethoxy group often enhances the metabolic stability and biological activity of target molecules, making this compound a valuable intermediate in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the primary synthesis route for this compound, detailing two common reduction methods. The synthesis begins with the diazotization of 4-(trifluoromethoxy)aniline, followed by the reduction of the intermediate diazonium salt to yield the final product. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Overview of Synthesis Route

The most prevalent and industrially applicable synthesis of this compound is a two-step process commencing from 4-(trifluoromethoxy)aniline.

-

Step 1: Diazotization: The primary aromatic amine, 4-(trifluoromethoxy)aniline, is converted to its corresponding diazonium salt. This reaction is conducted in an acidic medium (typically hydrochloric acid) at low temperatures (0–5 °C) using a nitrosating agent, most commonly sodium nitrite. The resulting 4-(trifluoromethoxy)benzenediazonium chloride is a highly reactive intermediate and is typically used immediately in the subsequent step without isolation.

-

Step 2: Reduction: The diazonium salt is reduced to the desired phenylhydrazine. Two effective and widely used reducing agents for this transformation are stannous chloride (tin(II) chloride) and sodium sulfite. The choice of reducing agent can depend on factors such as scale, cost, and waste disposal considerations. The final product is then isolated as a stable hydrochloride salt.[3][4]

Data Presentation

Physicochemical Properties

The properties of the key starting material and the final product are summarized below for easy reference.

| Compound Name | 4-(Trifluoromethoxy)aniline | This compound |

| CAS Number | 461-82-5 | 133115-72-7[5] |

| Molecular Formula | C₇H₆F₃NO | C₇H₇F₃N₂O · HCl[5] |

| Molecular Weight | 177.12 g/mol | 228.60 g/mol [5] |

| Appearance | Liquid | White to brown crystalline powder[1][6] |

| Melting Point (°C) | N/A | ~230 °C (lit.)[5] |

| Boiling Point (°C) | 73-75 °C / 10 mmHg (lit.) | N/A |

| Density | 1.32 g/mL at 20 °C (lit.) | N/A |

Summary of Reaction Parameters

This table outlines the typical reaction conditions and expected outcomes for the two primary reduction methods.

| Parameter | Method A: Stannous Chloride Reduction | Method B: Sodium Sulfite Reduction |

| Starting Material | 4-(Trifluoromethoxy)aniline | 4-(Trifluoromethoxy)aniline |

| Diazotization Reagents | NaNO₂, conc. HCl, H₂O | NaNO₂, conc. HCl, H₂O |

| Diazotization Temp. | 0–5 °C | 0–5 °C |

| Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O) | Sodium sulfite (Na₂SO₃) |

| Reduction Temp. | 0–10 °C | 60–70 °C, then 0 °C for precipitation |

| Isolation Form | Hydrochloride salt | Hydrochloride salt |

| Typical Yield | >75%[4] | 80–84% (for unsubstituted analog)[7] |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis. While specific experimental data for the target molecule is limited in public literature, these protocols are adapted from established procedures for structurally analogous compounds.[4][7]

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline (Common for both methods)

Materials:

-

4-(Trifluoromethoxy)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine concentrated HCl and water.

-

Cool the acidic solution to 0 °C in an ice-salt bath.

-

Slowly add 4-(trifluoromethoxy)aniline to the stirred acid solution while maintaining the temperature between 0 and 5 °C. Stir until a fine slurry of the aniline hydrochloride salt is formed.

-

Dissolve sodium nitrite (NaNO₂) in cold deionized water in a separate beaker.

-

Add the aqueous NaNO₂ solution dropwise to the aniline slurry via the dropping funnel. The rate of addition should be controlled to ensure the reaction temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the resulting yellow-orange solution at 0–5 °C for an additional 30-60 minutes to ensure complete diazotization.

-

The resulting cold solution of 4-(trifluoromethoxy)benzenediazonium chloride is used directly in the next step.

Step 2: Reduction of the Diazonium Salt

This method is adapted from procedures for similar substituted phenylhydrazines.[4]

Materials:

-

4-(Trifluoromethoxy)benzenediazonium chloride solution (from Step 1)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a separate large beaker or flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution (from Step 1) to the stirred stannous chloride solution. The addition should be done portion-wise or via a dropping funnel, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, a precipitate of the phenylhydrazine hydrochloride salt should form. Continue stirring the mixture in the ice bath for 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold water or a saturated sodium chloride solution to remove impurities.

-

Dry the product under vacuum to yield this compound as a crystalline solid. Further purification can be achieved by recrystallization from an appropriate solvent system, such as aqueous ethanol.

This protocol is based on the robust Organic Syntheses procedure for preparing phenylhydrazine hydrochloride.[7]

Materials:

-

4-(Trifluoromethoxy)benzenediazonium chloride solution (from Step 1)

-

Sodium Sulfite (Na₂SO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice

Procedure:

-

Prepare a solution of sodium sulfite in water in a large flask and cool it to approximately 5 °C with stirring in an ice bath.

-

Rapidly add the cold diazonium salt solution (from Step 1) to the sodium sulfite solution. The mixture will typically turn a bright orange-red color.

-

Warm the reaction mixture on a steam bath to 60–70 °C. The color of the solution will darken. Maintain this temperature for approximately 60-90 minutes.

-

After heating, add concentrated HCl to the hot solution. The amount should be sufficient to fully protonate the product and ensure precipitation.

-

Cool the acidified solution, first in running water and then in an ice-salt bath, to 0 °C to maximize the crystallization of the hydrochloride salt.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the filter cake with a small amount of cold water.

-

Dry the product under vacuum. For higher purity, the crude product can be recrystallized from hot water with the addition of charcoal, followed by precipitation with concentrated HCl upon cooling.[7]

Visualization of Synthesis Pathway

The following diagrams illustrate the logical workflow of the synthesis.

Caption: General workflow for the synthesis of 4-(trifluoromethoxy)phenylhydrazine HCl.

Caption: High-level chemical reaction scheme for the synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 3. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]

- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 5. This compound | 133115-72-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US5367093A - Insecticidal phenylhydrazine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

The compound 4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a versatile organic building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its IUPAC name is [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride .[1] The presence of the trifluoromethoxy group significantly influences its chemical properties, enhancing its reactivity and stability, making it a valuable intermediate in medicinal chemistry.[2]

Table 1: Physicochemical Properties of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride

| Property | Value | Reference |

| CAS Number | 133115-72-7 | [3] |

| Molecular Formula | C₇H₈ClF₃N₂O | [1] |

| Molecular Weight | 228.60 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 230 °C (decomposes) | [4] |

| Purity | ≥98% (GC) | [3] |

| Solubility | Soluble in water and methanol. | |

| SMILES | Cl.NNc1ccc(OC(F)(F)F)cc1 | [4] |

| InChI Key | KQXZVSQCMVKMBK-UHFFFAOYSA-N | [4] |

Synthesis Protocol

The synthesis of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is a multi-step process commencing with the preparation of the precursor, 4-(trifluoromethoxy)aniline, followed by diazotization and subsequent reduction.

Synthesis of 4-(Trifluoromethoxy)aniline

There are several reported methods for the synthesis of 4-(trifluoromethoxy)aniline. One common approach involves the reduction of 4-nitro(trifluoromethoxy)benzene.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-nitro(trifluoromethoxy)benzene in a suitable solvent such as ethanol or methanol, add a reducing agent like iron powder or tin(II) chloride.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the metal catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 4-(trifluoromethoxy)aniline.

Synthesis of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride

This stage involves the diazotization of 4-(trifluoromethoxy)aniline followed by reduction of the resulting diazonium salt.

Experimental Protocol:

-

Diazotization:

-

Dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 4-(trifluoromethoxy)benzenediazonium chloride solution.

-

-

Reduction:

-

In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, and cool it in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture for several hours at a low temperature.

-

The resulting precipitate of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

-

Applications in Organic Synthesis: Preparation of Pyrazole-Containing Bisphosphonate Esters

[4-(Trifluoromethoxy)phenyl]hydrazine hydrochloride is a key intermediate in the synthesis of various heterocyclic compounds, including pyrazole derivatives. One notable application is in the one-pot synthesis of novel pyrazole-containing bisphosphonate esters, which are compounds of interest for their potential biological activities.

Experimental Protocol (Adapted from Xiang, H. et al.): [4]

-

Reaction Setup: In a round-bottom flask, combine a chromenone derivative, tetraethyl vinylidenebisphosphonate, and [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride in a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrazole-containing bisphosphonate ester.

Biological Significance and Signaling Pathways

While [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is primarily a synthetic intermediate, the pyrazole derivatives synthesized from it have demonstrated significant biological activities, particularly in the context of cancer therapy. These derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

The anticancer effects of these pyrazole derivatives are often mediated through the induction of oxidative stress and the activation of intrinsic apoptotic pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot syntheses of novel pyrazole-containing bisphosphonate esters at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The document details the compound's safety, physicochemical properties, experimental protocols, and potential biological activities.

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to strict safety protocols is imperative when handling this compound.

1.1. GHS Hazard Classification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard categories:

1.2. Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed.[3] |

| H312 | Harmful in contact with skin.[3] |

| H332 | Harmful if inhaled.[3] |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P270 | Do not eat, drink or smoke when using this product.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

1.3. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]

-

Skin Contact: Get medical aid immediately. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

-

Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[1]

1.4. Handling and Storage

-

Handling: Use only under a chemical fume hood. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[1]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[2] Incompatible with strong oxidizing agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 133115-72-7 | [4][5] |

| Molecular Formula | C₇H₈ClF₃N₂O | [4][6] |

| Molecular Weight | 228.60 g/mol | [4][6] |

| Appearance | White to pale brown powder/crystals | [5][6] |

| Melting Point | 230 °C (lit.) | [4][6] |

| Purity | ≥97.5% (HPLC), ≥98% (GC) | [1][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound and its derivatives are outlined below. These are generalized procedures based on common laboratory practices for similar compounds.

3.1. Synthesis of this compound

This protocol is based on the diazotization of 4-(trifluoromethoxy)aniline followed by reduction.

-

Step 1: Diazotization

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.

-

Cool the mixture to -5 to 0 °C using an ice-salt bath.

-

Slowly add 4-(trifluoromethoxy)aniline to the stirred solution.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the aniline suspension, maintaining the temperature between -5 and 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization.

-

-

Step 2: Reduction

-

In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

-

Slowly add the diazonium salt solution from Step 1 to the sodium sulfite solution, keeping the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to 0-5 °C to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain crude this compound.

-

3.2. Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot water or ethanol.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot-filter the solution to remove the charcoal.

-

Add concentrated hydrochloric acid to the filtrate and cool the solution slowly to 0 °C to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

3.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is for the purity analysis of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 8 mmol/L KH₂PO₄ + 4 mmol/L K₂HPO₄) in a 35:65 ratio.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 235 nm.[7]

-

Column Temperature: 30 °C.[7]

-

Injection Volume: 10 µL.[7]

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of 0.1-100 mg/L.[7]

Biological Activity and Potential Signaling Pathways

While the specific biological activity of this compound is not extensively documented, derivatives of this compound have shown potential as antifungal agents and cholinesterase inhibitors.

4.1. Antifungal Activity

Derivatives of 4-(Trifluoromethoxy)phenylhydrazine have been synthesized and evaluated for their antifungal properties. The proposed mechanism of action for some phenylhydrazide derivatives against fungi like Candida albicans involves the generation of reactive oxygen species (ROS) and damage to the mycelium morphology.[3][8]

4.2. Cholinesterase Inhibition

Hydrazone derivatives of similar structures have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition mechanism is often found to be of a mixed type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] LD50/LC50 data are not available. It is classified as harmful if swallowed, in contact with skin, or if inhaled based on its GHS classification.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with federal, state, and local environmental regulations. Dispose of contents/container to an approved waste disposal plant.[1]

This guide is intended for informational purposes for a professional audience and should not be used as a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. Always consult the most current SDS from your supplier before handling this chemical.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]

- 8. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-(Trifluoromethoxy)phenylhydrazine HCl

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)phenylhydrazine hydrochloride (CAS No. 133115-72-7) is a specialized organic building block of significant interest in pharmaceutical and materials science research.[1] Its unique trifluoromethoxy group imparts enhanced reactivity, stability, and biological activity, making it a valuable intermediate in the synthesis of novel compounds.[1][2] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its key applications, particularly in drug discovery and advanced materials.

Chemical Identity and Structure

4-(Trifluoromethoxy)phenylhydrazine HCl is the hydrochloride salt of 4-(trifluoromethoxy)phenylhydrazine. The trifluoromethoxy (-OCF₃) group is a key feature, often used as a bioisostere for other functional groups to modulate physicochemical and pharmacological properties.

| Identifier | Value |

| IUPAC Name | [4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride[3][4] |

| CAS Number | 133115-72-7[1][5] |

| Molecular Formula | C₇H₇F₃N₂O·HCl or C₇H₈ClF₃N₂O[1][3][5][6] |

| Molecular Weight | 228.60 g/mol [5][7][8][9][10] |

| InChI | 1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H[5][6] |

| InChIKey | KQXZVSQCMVKMBK-UHFFFAOYSA-N[3][5] |

| SMILES | Cl.NNc1ccc(OC(F)(F)F)cc1[3][5] |

| MDL Number | MFCD00053033[1][5] |

| PubChem CID | 2777328[1][11] |

Physical and Chemical Properties

The compound is typically a solid at room temperature and exhibits solubility in water.[6] The trifluoromethoxy group enhances its overall stability.[1]

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to pale brown powder or crystals.[1][3][6][12] | [1][3][6][12] |

| Melting Point | 230 °C (lit.)[1][5][6][12] | [1][5][6][12] |

| Solubility | Soluble in water.[6] | [6] |

| Storage | Room temperature, under inert gas.[1][6] | [1][6] |

| Conditions to Avoid | Air sensitive, hygroscopic. |

Computational Data

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 47.28 Ų | [9] |

| logP | 2.2926 | [9] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

| Rotatable Bonds | 2 | [9] |

Chemical Reactivity and Applications

4-(Trifluoromethoxy)phenylhydrazine HCl is a versatile intermediate primarily utilized in organic synthesis.[1] Its hydrazine functional group is reactive and participates in various chemical transformations, most notably the formation of hydrazones and the Fischer indole synthesis.[1][13]

Key Applications:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[1][2] The -OCF₃ group can enhance a molecule's metabolic stability and cell membrane permeability.

-

Agrochemicals: The compound is used in the formulation of herbicides and fungicides.[1][2]

-

Materials Science: It finds applications in creating advanced materials, including specialized polymers and coatings, where its properties contribute to improved durability.[1][2]

-

Organic Synthesis: It is widely used as an organic building block.[5][6] A notable application is in the one-pot synthesis of pyrazole-containing bisphosphonate (N-BPs) esters from chromenone derivatives.[7]

-

Analytical Chemistry: It can be employed as a reagent in various analytical techniques for the detection and quantification of specific compounds.[1][2]

Caption: Reactivity and application pathways of the title compound.

Experimental Protocols

General Synthesis Protocol

The synthesis of phenylhydrazine hydrochlorides typically involves a two-step process: diazotization of the corresponding aniline followed by reduction.[13][14][15]

Materials:

-

4-(Trifluoromethoxy)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Reducing agent (e.g., Stannous chloride (SnCl₂), Sodium sulfite (Na₂SO₃), or Zinc dust)[14][16][17]

-

Water

-

Ice

Methodology:

-

Diazotization:

-

Dissolve 4-(trifluoromethoxy)aniline in concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[16][17]

-

Stir the reaction mixture for a specified time (e.g., 30-90 minutes) at this temperature to ensure complete formation of the diazonium salt.[16]

-

-

Reduction:

-

In a separate flask, prepare a solution or slurry of the chosen reducing agent (e.g., SnCl₂ in concentrated HCl).[16]

-

Cool the reducing agent mixture in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the reducing agent mixture, keeping the temperature controlled.

-

After the addition is complete, continue stirring at a low temperature (e.g., 0 °C) for a period (e.g., 30 minutes) to complete the reduction.[16]

-

-

Isolation and Purification:

-

The resulting precipitate, this compound, is collected by vacuum filtration.

-

Wash the collected solid with cold water, followed by a suitable organic solvent (e.g., ethanol, diethyl ether) to remove impurities.[16]

-

Dry the product in vacuo to obtain the final compound.[16] For higher purity, recrystallization from water/HCl can be performed.[15]

-

Caption: General workflow for the synthesis of the title compound.

Quality Control and Analysis

Purity and identity are typically assessed using a combination of chromatographic and titrimetric methods.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

-

Gas Chromatography (GC) system.

-

LC-Mass Spectrometry (LC-MS) for impurity profiling.[18]

-

Titration apparatus.

General HPLC Method:

-

Column: Phenyl-terminated column (e.g., Inertsil Ph-3).[18]

-

Mobile Phase: Gradient elution using a buffered aqueous solution (e.g., 0.01 M ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[18]

-

Flow Rate: 0.5 - 1.0 mL/min.[18]

-

Detection: UV detector at a suitable wavelength.

-

Purity Specification: ≥97.5%.[3]

General GC Method:

-

Column: Standard non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: An appropriate temperature gradient to ensure separation from starting materials and by-products.

-

Detection: Flame Ionization Detector (FID).

-

Purity Specification: ≥98.0%.[1]

Titrimetric Method:

-

Method: Titration based on chloride content or redox titration of the hydrazine group (e.g., with potassium iodate).

-

Purity Specification: ≥97.5% to ≤102.5% (ex Chloride).[3]

Caption: Workflow for analytical quality control.

Safety Information

4-(Trifluoromethoxy)phenylhydrazine HCl is classified as hazardous. Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound.[5][7]

| Hazard Information | GHS Codes and Statements |

| Pictogram | GHS07 (Exclamation mark)[5][6][7] |

| Signal Word | Warning[5][6][7] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5][6][7]H315: Causes skin irritation.[5][6][7]H319: Causes serious eye irritation.[5][6][7]H335: May cause respiratory irritation.[5][6][7] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[5][6][7] |

| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; STOT SE 3.[5][7] |

| Target Organs | Respiratory system.[5][7] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 3. This compound, 98% 5 g | Contact Us [thermofisher.com]

- 4. This compound, 98% 1 g | Request for Quote [thermofisher.com]

- 5. 4-(トリフルオロメトキシ)フェニルヒドラジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 133115-72-7 [chemicalbook.com]

- 7. 4-(三氟甲氧基)苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 133115-72-7 | 4-(trifluoromethoxy)phenyl hydrazine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 9. chemscene.com [chemscene.com]

- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. This compound | C7H8ClF3N2O | CID 2777328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemwhat.com [chemwhat.com]

- 13. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 14. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 17. Preparation method of 4-methyl phenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 18. scitepress.org [scitepress.org]

Spectroscopic Analysis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

Commercially available information provides the following key physical and chemical properties for this compound.

| Property | Value | References |

| CAS Number | 133115-72-7 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈ClF₃N₂O | [1][2][3][4] |

| Molecular Weight | 228.60 g/mol | [1][2][4] |

| Melting Point | 230 °C | [1][4][6] |

| Appearance | White to pale brown powder/crystals | [3][4][6] |

Spectroscopic Data for the Analogous Compound: 4-(Trifluoromethyl)phenylhydrazine

Due to the absence of publicly accessible spectroscopic data for this compound, we present data for the structurally similar compound, 4-(Trifluoromethyl)phenylhydrazine (CAS: 368-90-1). This data serves as a valuable reference for predicting the spectral characteristics of the target molecule.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of solid 4-(Trifluoromethyl)phenylhydrazine reveals key functional group vibrations.

| Technique | Sample State | Key Peaks (cm⁻¹) | Source |

| ATR-IR | Solid | Not explicitly listed in search results, but a spectrum is available for viewing. | [7] |

Note: Specific peak assignments were not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for 4-(Trifluoromethyl)phenylhydrazine provides insight into the chemical environment of its hydrogen, carbon, and fluorine nuclei. While specific NMR data for 4-(Trifluoromethyl)phenylhydrazine was not found, a general description of its availability is mentioned.

¹H NMR, ¹³C NMR, and ¹⁹F NMR data for 4-(Trifluoromethyl)phenylhydrazine were not explicitly detailed in the search results.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.

A GC-MS spectrum for 4-(Trifluoromethyl)phenylhydrazine is noted to be available, but specific data is not provided in the search results.[7]

Experimental Protocols

The following are generalized experimental protocols for acquiring the types of spectroscopic data discussed. These are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: Utilize a high-field NMR spectrometer, such as a 500 MHz instrument.

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Acquire spectra using a fluorine-observe probe. Chemical shifts are referenced to an external standard, commonly CFCl₃.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

For solid samples, Attenuated Total Reflectance (ATR) FT-IR is a common and convenient technique:

-

Instrument: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile and thermally stable compounds:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.

-

Instrumentation: Use a GC-MS system, which couples a gas chromatograph to a mass spectrometer.

-

Chromatography: Inject the sample into the GC, where it is vaporized and separated on a capillary column.

-

Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. This compound | 133115-72-7 [chemicalbook.com]

- 2. 133115-72-7 | 4-(trifluoromethoxy)phenyl hydrazine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound, 98% 5 g | Request for Quote [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 98% 1 g | Request for Quote [thermofisher.com]

- 6. chemwhat.com [chemwhat.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, a key building block in modern medicinal chemistry. This document details its discovery and historical context, provides detailed experimental protocols for its synthesis, summarizes its physicochemical properties, and explores its applications in drug discovery, particularly in the development of novel therapeutics.

Introduction and Historical Context

The journey of this compound is intertwined with two significant streams of chemical history: the discovery of phenylhydrazines and the advent of fluorine in medicinal chemistry. Phenylhydrazine itself was first synthesized by Hermann Emil Fischer in 1875 through the reduction of a phenyl diazonium salt.[1] This discovery opened up new avenues in organic synthesis, particularly in the characterization of sugars and the synthesis of indole compounds via the Fischer indole synthesis.[1]

The introduction of the trifluoromethoxy (-OCF₃) group into organic molecules is a more recent development, driven by the profound impact of fluorine on the physicochemical and biological properties of drug candidates.[2][3][4][5] The trifluoromethoxy group is highly lipophilic and metabolically stable, properties that can enhance a drug's membrane permeability, bioavailability, and overall efficacy.[2][3][5] The synthesis of trifluoromethoxylated aromatic compounds initially posed significant challenges, but advancements in fluorination chemistry have made these valuable motifs more accessible to medicinal chemists.[5]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 133115-72-7 |

| Molecular Formula | C₇H₇F₃N₂O·HCl |

| Molecular Weight | 228.60 g/mol |

| Appearance | White to off-white or pale cream crystalline powder |

| Melting Point | 230 °C (decomposes) |

| Purity | Typically ≥98% |

| Solubility | Soluble in water |

Safety Information:

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-(trifluoromethoxy)aniline. The general workflow involves the diazotization of the aniline followed by the reduction of the resulting diazonium salt.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the preparation of phenylhydrazines.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

Procedure:

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature of the reaction mixture below 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

Method A: Using Stannous Chloride

-

In a separate flask, prepare a solution of stannous chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid.

-

Cool the stannous chloride solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Method B: Using Sodium Sulfite

-

In a separate flask, prepare a solution of sodium sulfite (3 equivalents) in water and cool it to 10-15 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, maintaining the temperature between 10-15 °C.

-

After the addition, stir the mixture at room temperature for 1-3 hours.

-

Acidify the mixture with concentrated hydrochloric acid and heat to reflux for 1-2 hours.

-

Step 3: Isolation and Purification

-

Cool the reaction mixture in an ice bath to precipitate the this compound.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

-

Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

-

Dry the purified crystals under vacuum to yield this compound as a white to off-white solid.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds, most notably in the development of anti-inflammatory and anti-cancer agents. The trifluoromethoxy group often imparts desirable properties such as increased metabolic stability and enhanced binding affinity to the final drug molecule.

A prominent application of this compound is in the synthesis of analogs of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[6][7][8][9] The general synthetic scheme for these analogs involves the condensation of a β-diketone with this compound to form a pyrazole ring system.

Caption: General synthesis of Celecoxib analogs.

Role in Targeting Signaling Pathways

While this compound itself is an intermediate and does not directly target signaling pathways, the final drug molecules synthesized from it are designed to modulate specific cellular processes implicated in diseases like cancer and inflammation.

For instance, Celecoxib and its analogs are known to inhibit the COX-2 enzyme , which is a key player in the inflammatory pathway. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling molecules that mediate inflammation, pain, and fever. By inhibiting COX-2, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Furthermore, some studies have shown that Celecoxib and its derivatives can exert anti-cancer effects through COX-2 independent mechanisms. A trifluoromethyl analog of celecoxib has been shown to have beneficial effects in neuroinflammation, suggesting a mode of action that is not solely reliant on COX-2 inhibition.[10] These alternative mechanisms may involve the modulation of other signaling pathways crucial for cancer cell proliferation and survival, although the precise targets are still under investigation.

Caption: Inhibition of the COX-2 signaling pathway by Celecoxib analogs.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, rooted in classic organic reactions, provides access to a building block with the desirable physicochemical properties conferred by the trifluoromethoxy group. Its application as a key intermediate in the synthesis of potent and selective enzyme inhibitors highlights its importance for researchers and scientists in the pharmaceutical industry. As the quest for novel and more effective therapeutics continues, the utility of well-designed building blocks like this compound will undoubtedly continue to grow.

References

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Anticancer Agents Using 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a versatile chemical intermediate increasingly utilized in the synthesis of novel anticancer agents. The presence of the trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of anticancer compounds derived from this compound: Indole derivatives via the Fischer indole synthesis and Pyrazole derivatives through condensation reactions.

Synthesis of Anticancer Indole Derivatives

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[1][2][3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from this compound and an appropriate ketone or aldehyde. The resulting trifluoromethoxy-substituted indoles have shown promising anticancer activities, particularly as inhibitors of tubulin polymerization.[4]

Experimental Workflow: Fischer Indole Synthesis

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of a 6-(Trifluoromethoxy)-1H-indole Derivative

This protocol is adapted from general Fischer indole synthesis procedures.[5]

Materials:

-

This compound

-

Cyclohexanone (or other suitable cyclic ketone)

-

Glacial Acetic Acid

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in a mixture of glacial acetic acid and ethanol.

-

Add a catalytic amount of concentrated HCl.

-

Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 6-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole.

Synthesis of Anticancer Pyrazole Derivatives

Pyrazole derivatives are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[6][7] The synthesis of 4-(trifluoromethoxy)phenyl-substituted pyrazoles can be achieved through the condensation of this compound with a 1,3-dicarbonyl compound or a chalcone. A notable example is the synthesis of analogs of Celecoxib, a selective COX-2 inhibitor with known anticancer effects.[8][9]

Experimental Workflow: Pyrazole Synthesis

Caption: General workflow for Pyrazole Synthesis.

Experimental Protocol: Synthesis of a 1-(4-(Trifluoromethoxy)phenyl)-pyrazole Derivative (Celecoxib Analog)

This protocol is based on the synthesis of Celecoxib and its analogs.[8][10]

Materials:

-

This compound

-

1-(4-Sulfamoylphenyl)-4,4,4-trifluorobutane-1,3-dione (or a similar β-diketone)

-

Ethanol

-

Catalytic amount of a suitable acid (e.g., HCl)

Procedure:

-

To a solution of 1-(4-sulfamoylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add this compound (1.0 eq).

-

Add a few drops of concentrated HCl as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(4-(trifluoromethoxy)phenyl)-substituted pyrazole.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative indole and pyrazole derivatives containing trifluoromethoxy or trifluoromethyl groups. The data is compiled from various studies and presented as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).

Table 1: Anticancer Activity of Trifluoromethoxy/Trifluoromethyl-Substituted Indole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 31 (trifluoromethoxy) | SK-OV-3 (Ovarian) | < 5 | [4] |

| 31 (trifluoromethoxy) | NCI-H460 (Lung) | < 5 | [4] |

| 31 (trifluoromethoxy) | DU-145 (Prostate) | < 5 | [4] |

| 30 (trifluoromethyl) | SK-OV-3 (Ovarian) | < 5 | [4] |

| 30 (trifluoromethyl) | NCI-H460 (Lung) | < 5 | [4] |

| 30 (trifluoromethyl) | DU-145 (Prostate) | < 5 | [4] |

Table 2: Anticancer Activity of Trifluoromethyl-Substituted Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5e | MCF-7 (Breast) | 15.54 | [11] |

| Compound 1a (Celecoxib derivative) | Various (NCI-60 panel) | Varies | [1][8] |

| 5b | K562 (Leukemia) | 0.021 | [6][12] |

| 5b | A549 (Lung) | 0.69 | [6][12] |

| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | 81.48 ± 0.89 | [7] |

Signaling Pathways

The anticancer mechanisms of compounds derived from this compound are often associated with the inhibition of key cellular processes.

-

Tubulin Polymerization Inhibition: Many indole derivatives, particularly those synthesized via the Fischer indole synthesis, have been shown to inhibit the polymerization of tubulin.[4] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

-

COX-2 Inhibition: Pyrazole derivatives, especially analogs of Celecoxib, are known to be potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[9] COX-2 is often overexpressed in various cancers and plays a role in inflammation, angiogenesis, and tumor growth. By inhibiting COX-2, these compounds can exert their anticancer effects.

Signaling Pathway Diagram: Tubulin Polymerization Inhibition

Caption: Mechanism of action for tubulin inhibitors.

Conclusion

This compound serves as a valuable and strategic starting material for the synthesis of potent anticancer agents. The trifluoromethoxy group imparts desirable pharmacokinetic properties, making its derivatives promising candidates for further drug development. The synthetic routes to indole and pyrazole-based compounds are well-established and offer a high degree of flexibility for generating diverse chemical libraries for screening. The data presented herein demonstrates the significant cytotoxic potential of these compounds against a range of cancer cell lines, underscoring the importance of this chemical scaffold in modern oncology research.

References

- 1. Synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]